REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[I:6][C:7]1[CH:8]=[C:9]([CH:13]([NH:24][CH:25]=O)[S:14]([C:17]2[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=2)(=[O:16])=[O:15])[CH:10]=[CH:11][CH:12]=1.CCN(CC)CC.CCOC(C)=O>C1COCC1.C(Cl)Cl.O>[CH3:23][C:20]1[CH:21]=[CH:22][C:17]([S:14]([CH:13]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([I:6])[CH:8]=2)[N+:24]#[C-:25])(=[O:16])=[O:15])=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
3.05 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
{(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
|
Name
|
Intermediate 52
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.7 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 10° C
|
Type
|
STIRRING
|
Details
|
to stir at 5-10° C. for a further 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×140 mL), NaHCO3 (sat. aq., 140 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a dark brown gum
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a dark brown gum (ca. 70% pure 3.5 g, 58%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)C([N+]#[C-])C1=CC(=CC=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |